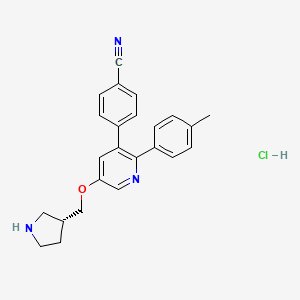

GSK 690 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTSJYXXWZFXNJ-FSRHSHDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK690693 hydrochloride is a potent, ATP-competitive, pan-Akt inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and preclinical models. This technical guide provides an in-depth overview of the core mechanism of action of GSK690693, detailing its inhibitory effects on the PI3K/Akt signaling pathway and downstream cellular processes. This document includes a compilation of quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the signaling pathway and experimental workflows to support further research and development.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

GSK690693 exerts its biological effects primarily through the potent and selective inhibition of all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B): Akt1, Akt2, and Akt3.[1][2] As an ATP-competitive inhibitor, GSK690693 binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[2][3]

The PI3K/Akt pathway is a critical signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making Akt a key therapeutic target.[4][5] By inhibiting Akt, GSK690693 effectively blocks these pro-survival signals, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[3][4]

Downstream Effects of Akt Inhibition by GSK690693

The inhibition of Akt by GSK690693 leads to a cascade of downstream effects, primarily through the reduced phosphorylation of key Akt substrates. These include:

-

Glycogen Synthase Kinase 3 (GSK3): Inhibition of Akt leads to the dephosphorylation and activation of GSK3. Active GSK3 can phosphorylate and promote the degradation of proteins involved in cell cycle progression, such as cyclin D1.

-

Forkhead Box Protein O (FOXO): In the presence of active Akt, FOXO transcription factors are phosphorylated and sequestered in the cytoplasm. Inhibition of Akt by GSK690693 allows for the dephosphorylation and nuclear translocation of FOXO proteins, where they can induce the expression of genes involved in apoptosis and cell cycle arrest.[6]

-

Proline-Rich Akt Substrate of 40 kDa (PRAS40): PRAS40 is an inhibitory component of the mTORC1 complex. Phosphorylation by Akt relieves this inhibition. GSK690693-mediated inhibition of Akt leads to decreased phosphorylation of PRAS40, thereby inhibiting mTORC1 signaling, which is crucial for cell growth and proliferation.[2][6]

-

Bcl-2-associated death promoter (BAD): Phosphorylation by Akt inactivates the pro-apoptotic protein BAD. By inhibiting Akt, GSK690693 promotes the dephosphorylation of BAD, allowing it to induce apoptosis.

These molecular events collectively contribute to the anti-tumor activity of GSK690693.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK690693 against the three Akt isoforms in cell-free kinase assays.

| Target | IC50 (nM) | Reference(s) |

| Akt1 | 2 | [1][2] |

| Akt2 | 13 | [1][2] |

| Akt3 | 9 | [1][2] |

Cellular Anti-proliferative Activity

The anti-proliferative activity of GSK690693 has been evaluated in a wide range of human cancer cell lines. The following table presents the IC50 values for a selection of these cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| T47D | Breast Cancer | 72 | [6] |

| ZR-75-1 | Breast Cancer | 79 | [6] |

| BT474 | Breast Cancer | 86 | [6] |

| HCC1954 | Breast Cancer | 119 | [6] |

| MDA-MB-453 | Breast Cancer | 975 | [6] |

| LNCaP | Prostate Cancer | 147 | [6] |

| SKOV-3 | Ovarian Cancer | >800 (less sensitive) | |

| COG-LL-317 | T-cell ALL | 6.5 | [5] |

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by GSK690693.

Experimental Protocols

In Vitro Akt Kinase Inhibition Assay

This protocol outlines the methodology to determine the in vitro inhibitory activity of GSK690693 against purified Akt enzymes.

Materials:

-

Purified, activated full-length human Akt1, Akt2, and Akt3 enzymes

-

GSK690693 hydrochloride

-

ATP, [γ-³³P]ATP

-

Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, 1 mM CHAPS)

-

EDTA

-

Leadseeker beads

-

Microplate reader (e.g., Viewlux Imager)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the activated Akt enzymes to a final concentration of 5-15 nM in kinase reaction buffer.

-

Prepare serial dilutions of GSK690693 in DMSO, and then further dilute in kinase reaction buffer to the desired final concentrations.

-

-

Pre-incubation:

-

In a 96-well plate, add the diluted Akt enzyme and the GSK690693 dilutions.

-

Incubate at room temperature for 30 minutes to allow for inhibitor binding.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding a mixture of the peptide substrate (final concentration 1 µM) and ATP (final concentration 2 µM, including 0.15 µCi/µL [γ-³³P]ATP).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 45 minutes.

-

-

Reaction Termination:

-

Terminate the reaction by adding EDTA to a final concentration of 75 mM and Leadseeker beads (2 mg/mL).

-

-

Signal Detection:

-

Seal the plate and allow the beads to settle for at least 5 hours.

-

Quantitate the amount of phosphorylated substrate by measuring the radioactivity using a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each GSK690693 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cellular Proliferation (MTT) Assay for IC50 Determination

This protocol describes the use of the MTT assay to determine the IC50 of GSK690693 in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

GSK690693 hydrochloride

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK690693 in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the medium from the wells and add 100 µL of the GSK690693 dilutions. Include vehicle control wells (medium with the same concentration of DMSO).

-

Incubate for 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each GSK690693 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Akt Pathway Protein Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of Akt and its downstream targets in cells treated with GSK690693.

Materials:

-

Cancer cell lines

-

GSK690693 hydrochloride

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-phospho-FOXO1/3a (Thr24/32), anti-total-FOXO1/3a)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of GSK690693 or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

GSK690693 hydrochloride is a well-characterized pan-Akt inhibitor with a clear mechanism of action centered on the disruption of the PI3K/Akt signaling pathway. Its ability to induce apoptosis and inhibit proliferation in a wide range of cancer models underscores the therapeutic potential of targeting this critical oncogenic pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with GSK690693 and other Akt inhibitors, facilitating further investigation into their therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

The Core Target of GSK690693 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of GSK690693 Hydrochloride, a potent and selective ATP-competitive inhibitor. The information is curated for professionals in the fields of oncology, cell biology, and drug discovery to facilitate further research and development.

Primary Molecular Target: Pan-Akt Kinase Inhibition

GSK690693 Hydrochloride is a potent, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B): Akt1, Akt2, and Akt3.[1][2][3][4] This inhibition is central to its mechanism of action and is achieved at low nanomolar concentrations. The binding of GSK690693 to the ATP-binding site of Akt prevents the phosphorylation of its downstream substrates, thereby disrupting the PI3K/Akt signaling pathway.[2][4] Dysregulation of this pathway is a common occurrence in various human cancers, making it a critical target for therapeutic intervention.[5][6][7]

The primary function of the Akt signaling pathway is to promote cell survival, growth, proliferation, and metabolism in response to extracellular signals.[8][9][10][11] By inhibiting Akt, GSK690693 effectively blocks these downstream effects, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[4][12]

Quantitative Data: Inhibitory Activity

The inhibitory potency of GSK690693 has been quantified against its primary targets and a panel of other kinases. This data is crucial for understanding its selectivity and potential off-target effects.

In Vitro Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values of GSK690693 against the three Akt isoforms.

| Target | IC50 (nM) | Apparent Ki* (nM) |

| Akt1 | 2[1][2][3] | 1[2] |

| Akt2 | 13[1][2][3] | 4[2] |

| Akt3 | 9[1][2][3] | 12[2] |

Selectivity Profile Against Other Kinases

While highly potent against Akt isoforms, GSK690693 also exhibits inhibitory activity against other kinases, particularly within the AGC and CAMK families.

| Kinase Family | Kinase | IC50 (nM) |

| AGC | PKA | 24[3] |

| PrkX | 5[3] | |

| PKC isozymes | 2-21[3] | |

| CAMK | AMPK | 50[3] |

| DAPK3 | 81[3] | |

| STE | PAK4 | 10[3] |

| PAK5 | 52[3] | |

| PAK6 | 6[3] |

Cellular Activity: Inhibition of Tumor Cell Proliferation

GSK690693 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Carcinoma | 72[3] |

| ZR-75-1 | Breast Carcinoma | 79[3] |

| BT474 | Breast Carcinoma | 86[3] |

| HCC1954 | Breast Carcinoma | 119[3] |

| LNCaP | Prostate Carcinoma | 147[3] |

| MDA-MB-453 | Breast Carcinoma | 975[3] |

Signaling Pathway Analysis

GSK690693 exerts its effects by inhibiting the PI3K/Akt signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by GSK690693.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize GSK690693.

In Vitro Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of GSK690693 against purified Akt kinases.

Objective: To measure the IC50 value of GSK690693 against Akt1, Akt2, and Akt3.

Materials:

-

His-tagged full-length Akt1, Akt2, or Akt3 (expressed and purified from baculovirus).

-

PDK1 and MK2 for Akt activation.

-

GSK690693 dissolved in DMSO.

-

Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).

-

[γ-33P]ATP.

-

Kinase reaction buffer (e.g., 25 mM MOPS pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS, 50 mM KCl).

-

Leadseeker beads in PBS containing EDTA.

Procedure:

-

Activate the purified Akt enzymes by incubating with PDK1 to phosphorylate Threonine 308 and MK2 to phosphorylate Serine 473.

-

Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes.

-

Initiate the kinase reaction by adding the peptide substrate (1 µM) and ATP (2 µM) containing [γ-33P]ATP (0.15 µCi/µL).

-

Allow the reaction to proceed for 45 minutes at room temperature.

-

Terminate the reaction by adding Leadseeker beads in PBS with 75 mM EDTA.

-

Allow the beads to settle for at least 5 hours.

-

Quantify the product formation using a Viewlux Imager.

-

Calculate IC50 values by fitting the data to a dose-response curve.[3]

Caption: Workflow for the in vitro kinase assay to determine IC50 values.

Cell Proliferation Assay

This protocol is used to assess the anti-proliferative effects of GSK690693 on cancer cell lines.

Objective: To determine the IC50 of GSK690693 for inhibiting the proliferation of various tumor cell lines.

Materials:

-

Human tumor cell lines (e.g., BT474, LNCaP).

-

Appropriate cell culture medium and supplements.

-

96- or 384-well plates.

-

GSK690693 dissolved in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Luminometer.

Procedure:

-

Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over a 3-day period and incubate overnight.

-

Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubate for 72 hours.

-

Measure cell proliferation using the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Analyze the data using a suitable curve-fitting software to determine the IC50 values.[3]

Caption: Workflow for the cell proliferation assay.

Western Blot Analysis of Akt Substrate Phosphorylation

This protocol is used to confirm the inhibition of Akt signaling within cells by measuring the phosphorylation status of its downstream substrates.

Objective: To assess the dose-dependent inhibition of Akt substrate phosphorylation by GSK690693.

Materials:

-

Tumor cells (e.g., BT474).

-

GSK690693.

-

Cell lysis buffer.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Primary antibodies against phosphorylated and total Akt substrates (e.g., p-GSK3β, p-PRAS40, p-p70S6K, p-Akt).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with varying concentrations of GSK690693 for a specified time (e.g., 1-6 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of GSK690693 on substrate phosphorylation.[2][7]

Conclusion

GSK690693 Hydrochloride is a well-characterized, potent pan-Akt inhibitor that effectively targets the PI3K/Akt signaling pathway. Its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines underscores its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of Akt signaling in disease and for the development of novel targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 9. bosterbio.com [bosterbio.com]

- 10. cusabio.com [cusabio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

The Discovery and Development of GSK690693 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK690693 hydrochloride is a potent, ATP-competitive, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical cancer models. Developed by GlaxoSmithKline, this small molecule inhibitor targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of GSK690693, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

Introduction: Targeting the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a pivotal intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Constitutive activation of this pathway is a common feature in many human cancers, often driven by mutations in key components such as PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3] Akt, also known as protein kinase B (PKB), is a central effector in this pathway, and its hyperactivation promotes tumorigenesis by phosphorylating a diverse array of downstream substrates.[1][3] This has established Akt as a compelling therapeutic target for cancer drug development.[3] GSK690693 emerged from efforts to identify potent and selective inhibitors of Akt kinase activity.[4]

Discovery and Chemical Properties

GSK690693 was identified through lead optimization studies of an aminofurazan chemical series at GlaxoSmithKline.[4][5] It is a small molecule inhibitor with the chemical formula C₂₁H₂₇N₇O₃ and a molecular weight of 425.49 g/mol .[6]

Chemical Structure:

-

Systematic Name: 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2]

-

CAS Number: 937174-76-0[2]

Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[4][5] X-ray co-crystal structures of GSK690693 in complex with the kinase domain of Akt2 have confirmed that the inhibitor binds to the ATP-binding pocket of the enzyme.[4][7] By occupying this site, GSK690693 prevents the binding of ATP, thereby blocking the kinase activity of Akt and inhibiting the phosphorylation of its downstream substrates.[4][5] This leads to the inhibition of downstream signaling pathways, ultimately resulting in the induction of apoptosis and suppression of cell proliferation in cancer cells with activated Akt signaling.[4][8]

In Vitro Activity

The in vitro potency and selectivity of GSK690693 have been extensively characterized through a variety of biochemical and cellular assays.

Kinase Inhibition Profile

GSK690693 is a low nanomolar inhibitor of the Akt isoforms.[5] Its selectivity has been assessed against a broad panel of kinases, revealing a primary activity against the AGC kinase family, which includes PKA and PKC isozymes, in addition to Akt.[5]

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693

| Kinase Target | IC₅₀ (nM) |

| Akt1 | 2[5][9] |

| Akt2 | 13[5][9] |

| Akt3 | 9[5][9] |

| PKA | 24[10] |

| PrkX | 5[10] |

| PKCα | 21[10] |

| PKCβII | 16[10] |

| PKCγ | 2[10] |

| AMPK | 50[10] |

| DAPK3 | 81[10] |

| PAK4 | 10[10] |

| PAK5 | 52[10] |

| PAK6 | 6[10] |

Cellular Activity

In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt substrates, such as GSK3β, and demonstrates potent anti-proliferative effects in various cancer cell lines.

Table 2: Cellular Activity of GSK690693

| Cell Line | Cancer Type | Cellular IC₅₀ (pGSK3β ELISA, nM) | Proliferation GI₅₀ (nM) |

| BT474 | Breast Carcinoma | 43 | 86[11] |

| LNCaP | Prostate Carcinoma | 150 | 147[11] |

| SK-OV-3 | Ovarian Carcinoma | Not Reported | Not Reported |

| T47D | Breast Carcinoma | Not Reported | 72[11] |

| ZR-75-1 | Breast Carcinoma | Not Reported | 79[11] |

| HCC1954 | Breast Carcinoma | Not Reported | 119[11] |

| MDA-MB-453 | Breast Carcinoma | Not Reported | 975[11] |

Preclinical In Vivo Studies

The anti-tumor efficacy of GSK690693 has been evaluated in various human tumor xenograft models in mice.

Pharmacodynamics and Anti-Tumor Activity

A single administration of GSK690693 to mice bearing BT474 human breast carcinoma xenografts resulted in a dose- and time-dependent inhibition of GSK3β phosphorylation.[10] Chronic daily administration of GSK690693 led to significant tumor growth inhibition in multiple xenograft models, including those derived from ovarian, prostate, and breast cancers.[4]

Clinical Development

Based on its promising preclinical profile, GSK690693 advanced into Phase I clinical trials in patients with advanced solid tumors and lymphomas.[11] These trials aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[11] While demonstrating on-target activity, as evidenced by changes in blood glucose levels and phosphorylation of downstream targets in peripheral blood mononuclear cells, the single-agent anti-tumor activity was modest.[3][11]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC₅₀ of GSK690693 against purified Akt kinases.

Materials:

-

Recombinant human His-tagged full-length Akt1, Akt2, and Akt3 enzymes.

-

PDK1 and MK2 for Akt activation.

-

GSK690693.

-

ATP, [γ-³³P]ATP.

-

Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).

-

Assay Buffer: 25 mM MOPS (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS, 50 mM KCl.

-

Leadseeker beads.

-

PBS with EDTA.

Procedure:

-

Activate His-tagged full-length Akt1, 2, or 3 by incubation with purified PDK1 (to phosphorylate Thr³⁰⁸) and MK2 (to phosphorylate Ser⁴⁷³).[10]

-

Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes.[11]

-

Initiate the kinase reaction by adding the substrate mixture containing 2 µM ATP, 0.15 µCi/µL [γ-³³P]ATP, and 1 µM peptide substrate.[11]

-

Incubate the reaction at room temperature for 45 minutes.[11]

-

Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[11]

-

Allow the beads to settle for at least 5 hours.[11]

-

Quantify product formation using a Viewlux Imager.[11]

-

Calculate IC₅₀ values by fitting the data to a standard dose-response curve.

Cellular Proliferation (MTT) Assay

Objective: To determine the effect of GSK690693 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest.

-

Culture medium with 10% fetal bovine serum.

-

GSK690693.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well plates.

Procedure:

-

Plate cells in 96-well plates at a density that allows for logarithmic growth over 72 hours and incubate overnight.[10]

-

Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubate for 72 hours.[10][11]

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ values.

In Vivo Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of GSK690693 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

Human tumor cells (e.g., BT474).

-

GSK690693.

-

Vehicle (e.g., 5% dextrose, pH 4.0 or 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water, pH 6.0).[5][10]

Procedure:

-

Implant human tumor cells subcutaneously into the flank of the mice.[13]

-

Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer GSK690693 intraperitoneally (i.p.) once daily at desired doses (e.g., 10, 20, 30 mg/kg).[10]

-

Administer vehicle to the control group.

-

Measure tumor volume twice weekly using calipers with the formula: Tumor Volume (mm³) = (length × width²)/2.[10]

-

Continue treatment for a specified period (e.g., 21 days).[4]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the point of inhibition by GSK690693.

Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro characterization of GSK690693.

Caption: Workflow for in vitro characterization of GSK690693.

Conclusion

GSK690693 is a well-characterized, potent, and selective pan-Akt inhibitor that has played a significant role in validating Akt as a therapeutic target in oncology. Its development has provided valuable insights into the therapeutic potential and challenges of targeting the PI3K/Akt pathway. The comprehensive preclinical data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists working in the field of cancer drug discovery and development. While single-agent efficacy in unselected patient populations has been limited, the understanding gained from the study of GSK690693 continues to inform the development of next-generation Akt inhibitors and combination strategies. the development of next-generation Akt inhibitors and combination strategies.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. cusabio.com [cusabio.com]

- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. images.novusbio.com [images.novusbio.com]

- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

GSK 690 Hydrochloride: A Technical Guide to a Reversible LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK 690 Hydrochloride, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the inhibitor's biochemical and cellular activity, explores the signaling pathways modulated by LSD1, and offers detailed protocols for key experimental assays.

Executive Summary

This compound is a (4-cyanophenyl)glycine derivative that acts as a reversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to gene repression. Its overexpression is implicated in various cancers, making it a significant therapeutic target. GSK 690 demonstrates potent enzymatic inhibition and has been shown to affect cancer cell proliferation and gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a reference for its potency, binding affinity, and cellular activity.

Table 1: Biochemical Activity of GSK 690

| Parameter | Value | Notes | Reference |

| IC50 | 37 nM | Biochemical assay measuring inhibition of LSD1 enzymatic activity. | [1] |

| Kd | 9 nM | Dissociation constant, indicating high binding affinity to LSD1. | [1] |

Table 2: Cellular Activity of GSK 690

| Cell Line | Assay Type | Concentration | Effect | Reference |

| THP-1 | Clonogenic Assay | 10 µM | ~70% inhibition of relative clonogenic activity. | [3] |

| MV4-11 | Clonogenic Assay | 10 µM | ~80% inhibition of relative clonogenic activity. | [3] |

| THP-1 | Gene Expression | Not specified | Increased expression of CD86. | [3] |

| RD | Apoptosis Assay | 1 µM | Induces caspase-dependent cell death (in combination with JNJ-26481585). | [1][4][5] |

| RH30 | Apoptosis Assay | 10 µM | Induces caspase-dependent cell death (in combination with JNJ-26481585). | [1][4][5] |

Table 3: Selectivity Profile of GSK 690

| Target | IC50 | Selectivity vs. LSD1 | Reference |

| MAO-A | >200 µM | >5400-fold | [3] |

| MAO-B | Not specified | Not specified |

Signaling Pathways Modulated by LSD1

LSD1 is a critical epigenetic regulator with a primary role in gene silencing through the demethylation of H3K4me1 and H3K4me2, which are marks of active transcription. It functions as a core component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. However, LSD1 can also act as a transcriptional co-activator by demethylating the repressive H3K9me1/2 marks, often in association with nuclear receptors like the androgen receptor.

Inhibition of LSD1 by compounds such as GSK 690 leads to an increase in global H3K4me2 levels, reactivating the expression of silenced tumor suppressor genes and differentiation-promoting genes.[6][7]

Beyond its direct role in histone modification, LSD1 is integrated into broader cellular signaling networks. It has been shown to influence key oncogenic pathways, including:

-

PI3K/AKT/mTOR Pathway: LSD1 can activate the PI3K/AKT pathway by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[8] It has also been identified as a negative regulator of autophagy through the mTOR signaling pathway.[9]

-

TGF-β Signaling: The LSD1/NuRD complex is known to regulate the TGF-β signaling pathway. Ablation of LSD1 can lead to the upregulation of TGF-β family members.[10]

-

Non-Histone Substrates: LSD1's activity is not limited to histones. It can also demethylate non-histone proteins such as the tumor suppressor p53 and the DNA methyltransferase 1 (DNMT1), thereby modulating their activity and stability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LSD1 inhibitors like GSK 690.

Biochemical LSD1 Demethylase Activity Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation reaction catalyzed by LSD1. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for continuous spectrophotometric monitoring of enzyme activity.[9]

Materials:

-

Purified recombinant human LSD1 enzyme

-

Histone H3 (1-21) peptide with mono- or di-methylated K4 (H3K4me1/2) as substrate

-

Horseradish Peroxidase (HRP)

-

Chromogenic substrate (e.g., Amplex Red)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well microplate and spectrophotometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of GSK 690 in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Reaction Setup: In each well of a 96-well plate, add the following in order:

-

50 µL of a reaction mixture containing Assay Buffer, HRP, and Amplex Red.

-

25 µL of the H3 peptide substrate solution.

-

5 µL of the GSK 690 dilution or vehicle control (DMSO).

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the demethylase reaction by adding 20 µL of the diluted LSD1 enzyme solution to each well.

-

Measurement: Immediately begin monitoring the increase in fluorescence (for Amplex Red: excitation ~540 nm, emission ~590 nm) or absorbance (for other substrates) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cellular Assay: Western Blot for H3K4me2 Levels

This protocol assesses the in-cell activity of an LSD1 inhibitor by measuring the accumulation of its substrate, H3K4me2.

Materials:

-

Cancer cell line of interest (e.g., THP-1, MV4-11)

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent and imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere or reach a desired density. Treat the cells with various concentrations of GSK 690 (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 48-72 hours).

-

Cell Lysis: Harvest the cells and lyse them using ice-cold RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection reagent.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histone proteins.

-

Data Analysis: Quantify the band intensities for H3K4me2 and normalize them to the total H3 bands to determine the relative increase in H3K4me2 levels upon treatment.

Clonogenic Survival Assay

This in vitro assay assesses the long-term effect of a cytotoxic or cytostatic agent on the ability of single cells to survive and proliferate to form a colony.[11][12]

Materials:

-

Adherent cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Fixation solution (e.g., 6% glutaraldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Cell Seeding: Harvest a single-cell suspension and count the cells. Seed a low, precise number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of GSK 690 for a defined period (this can be continuous or for a shorter duration, followed by replacement with fresh media).

-

Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, allowing sufficient time for colonies to form (a colony is typically defined as ≥50 cells).

-

Fixing and Staining:

-

Carefully remove the medium from the wells.

-

Wash the wells gently with PBS.

-

Add the fixation solution and incubate for 15-30 minutes.

-

Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes.

-

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of visible colonies in each well.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the control group.

-

Surviving Fraction (SF): (Number of colonies counted after treatment) / (Number of cells seeded x PE).

-

Plot the surviving fraction against the drug concentration.

-

Conclusion

This compound is a valuable chemical probe for studying the biological roles of LSD1. Its high potency and reversible mechanism of action make it a useful tool for dissecting the complex signaling networks regulated by this key epigenetic modifier. The data and protocols presented in this guide offer a robust framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of LSD1 inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK690693 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Structure, Properties, and Mechanism of Action of the Pan-Akt Inhibitor GSK690693 Hydrochloride.

This technical guide provides a comprehensive overview of GSK690693 hydrochloride, a potent, ATP-competitive pan-Akt kinase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. This document details its chemical structure and properties, mechanism of action, effects on signaling pathways, and provides established experimental protocols.

Chemical Structure and Properties

GSK690693 hydrochloride is an aminofurazan-derived compound that acts as a potent inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1] Its chemical and physical properties are summarized in the tables below.

Chemical Structure

The chemical structure of GSK690693 is provided below in DOT language, representing its two-dimensional arrangement.

Caption: 2D chemical structure of GSK690693.

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2] |

| SMILES | CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N[3] |

| InChI | InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1[2] |

| CAS Number | 937174-76-0[3] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₇N₇O₃[4] |

| Molecular Weight | 425.48 g/mol [3][5] |

| Appearance | White to beige solid[2] |

| Solubility | Soluble to 50 mM in DMSO.[2] Insoluble in water and ethanol.[6] |

| Storage | Store at -20°C as a solid.[2] Stock solutions in solvent can be stored at -80°C for up to one year.[3] |

Mechanism of Action and Signaling Pathway

GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 with high affinity.[5][7] By binding to the ATP-binding pocket of the Akt kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[1][6] This pathway is critical for regulating numerous cellular processes, including cell survival, proliferation, metabolism, and apoptosis.[1][7] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers.[8]

The inhibitory action of GSK690693 on the Akt signaling cascade is depicted in the following diagram.

Caption: Inhibition of the PI3K/Akt signaling pathway by GSK690693.

Inhibition of Akt by GSK690693 leads to a reduction in the phosphorylation of its downstream substrates, such as GSK3β, PRAS40, and the FOXO family of transcription factors.[3] This results in the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[6][8]

Kinase Selectivity Profile

While highly potent against Akt isoforms, GSK690693 also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family. A summary of its inhibitory concentrations (IC₅₀) against various kinases is provided below.

| Kinase Target | IC₅₀ (nM) | Kinase Family |

| Akt1 | 2 | AGC |

| Akt2 | 13 | AGC |

| Akt3 | 9 | AGC |

| PKA | 24 | AGC |

| PrkX | 5 | AGC |

| PKC isozymes | 2-21 | AGC |

| AMPK | 50 | CAMK |

| DAPK3 | 81 | CAMK |

| PAK4 | 10 | STE |

| PAK5 | 52 | STE |

| PAK6 | 6 | STE |

Data compiled from multiple sources.[3][9]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly performed with GSK690693.

In Vitro Kinase Assay

This protocol outlines a method to determine the inhibitory activity of GSK690693 against purified Akt enzymes.

Workflow Diagram:

Caption: General workflow for an in vitro kinase assay with GSK690693.

Methodology:

-

Enzyme Preparation: His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus.[3] Activation is achieved by phosphorylation with purified PDK1 (at Thr308) and MK2 (at Ser473).[3]

-

Inhibitor Incubation: Activated Akt enzymes (5-15 nM) are pre-incubated with various concentrations of GSK690693 at room temperature for 30 minutes to assess time-dependent inhibition.[3]

-

Kinase Reaction: The reaction is initiated by adding the substrate mixture. The final reaction contains:

-

Reaction Incubation: The reactions are incubated at room temperature for 45 minutes.[3]

-

Termination and Detection: The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.[3] The plates are sealed, and the beads are allowed to settle for at least 5 hours.[3] Product formation (phosphorylated substrate) is quantified using a Viewlux Imager.[3]

Cell Viability and Proliferation Assays

These protocols describe methods to evaluate the effect of GSK690693 on the viability and proliferation of cancer cell lines.

Workflow Diagram:

Caption: General workflow for cell viability assays.

A. CellTiter-Glo® Luminescent Cell Viability Assay:

-

Cell Plating: Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over the course of the assay.[3] Incubate overnight.[3]

-

Compound Treatment: Treat cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubate for 72 hours.[3]

-

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Signal Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Analyze the data to determine the IC₅₀ value, which represents the concentration of GSK690693 that inhibits cell proliferation by 50%.[3]

B. MTT Assay:

-

Cell Plating and Treatment: Follow steps 1 and 2 as described for the CellTiter-Glo assay, with a typical incubation time of 72 hours post-treatment.[11]

-

MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 hours at 37°C.[11]

-

Solubilization: Add a detergent solution to solubilize the formazan (B1609692) crystals and incubate for 4 hours at 37°C.[11]

-

Signal Measurement: Measure the absorbance at 595 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated controls to determine the IC₅₀.[11]

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of Akt and its downstream targets in response to GSK690693 treatment.

Methodology:

-

Cell Treatment: Treat cells with either DMSO (vehicle control) or a specified concentration of GSK690693 (e.g., 10 µM) for a designated time (e.g., 8 to 24 hours).[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.[11]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[11]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% nonfat milk in Tris-buffered saline) to prevent non-specific antibody binding.[11] Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and its downstream targets (e.g., p-GSK3β, p-FOXO1/3).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

GSK690693 hydrochloride is a well-characterized, potent pan-Akt inhibitor that serves as an invaluable tool for studying the roles of the PI3K/Akt signaling pathway in normal physiology and disease, particularly in cancer. Its ability to induce apoptosis and inhibit proliferation in a wide range of tumor cell lines underscores its therapeutic potential. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the cellular and molecular effects of GSK690693 in various preclinical models. investigate the cellular and molecular effects of GSK690693 in various preclinical models.

References

- 1. Facebook [cancer.gov]

- 2. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

GSK690693 Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 hydrochloride is a potent, ATP-competitive, small-molecule inhibitor of the three isoforms of the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1][2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[1][3] Dysregulation of this pathway, often through activating mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[1][4] This has positioned Akt as a highly attractive therapeutic target for cancer drug development.[1][5] This technical guide provides a comprehensive overview of GSK690693 hydrochloride, including its physicochemical properties, mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Physicochemical Properties

GSK690693 hydrochloride is an aminofurazan-derived compound.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 937174-76-0 | [6][7] |

| Molecular Formula | C₂₁H₂₇N₇O₃ | [6][7] |

| Molecular Weight | 425.5 g/mol | [6][7] |

| Purity | >98% (HPLC) | [6] |

| Solubility | Soluble in DMSO to 20 mM | [7] |

| Appearance | Pale Yellow Solid | [8] |

| Storage | 2-8°C Refrigerator | [8] |

Mechanism of Action

GSK690693 acts as a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) by competing with ATP for the kinase domain.[9][10] Inhibition of Akt prevents the phosphorylation of its numerous downstream substrates, thereby blocking the pro-survival and pro-proliferative signals of the PI3K/Akt/mTOR pathway.[3][10] This ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[3][7]

Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. GSK690693 inhibits Akt, thereby blocking these downstream effects.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

In Vitro Activity

GSK690693 is a potent inhibitor of all three Akt isoforms with low nanomolar IC₅₀ values. It also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family.

Kinase Inhibition Profile

| Kinase | IC₅₀ (nM) | Kinase Family | Reference |

| Akt1 | 2 | AGC | [9][10][11] |

| Akt2 | 13 | AGC | [9][10][11] |

| Akt3 | 9 | AGC | [9][10][11] |

| PKA | 24 | AGC | [11] |

| PrkX | 5 | AGC | [11] |

| PKC isozymes | 2-21 | AGC | [11] |

| AMPK | 50 | CAMK | [11] |

| DAPK3 | 81 | CAMK | [11] |

| PAK4 | 10 | STE | [11] |

| PAK5 | 52 | STE | [11] |

| PAK6 | 6 | STE | [11] |

Cellular Activity

GSK690693 has been shown to inhibit the proliferation of a wide range of human tumor cell lines and induce apoptosis.[4][11] The anti-proliferative effect is selective for malignant cells, with less impact on normal cells.[4]

| Cell Line | Cancer Type | IC₅₀ (nM) for Proliferation Inhibition | Reference |

| BT474 | Breast Carcinoma | 43 - 150 (for GSK3β phosphorylation) | [10][11] |

| LNCaP | Prostate Cancer | >100 (for apoptosis induction) | [11] |

| Acute Lymphoblastic Leukemia (ALL) cell lines | Leukemia | EC₅₀ < 1000 (for 55% of cell lines) | [4] |

In Vivo Activity

The anti-tumor efficacy of GSK690693 has been demonstrated in various preclinical xenograft models.[10][12] Administration of GSK690693 leads to the inhibition of Akt substrate phosphorylation in tumors and a reduction in tumor growth.[10][12]

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Mice with BT474 xenografts | Human Breast Carcinoma | Single administration | Dose- and time-dependent inhibition of GSK3β phosphorylation | [11] |

| Lck-MyrAkt2 transgenic mice | Lymphoma | 30 mg/kg/day (intraperitoneal) | Delayed tumor progression, increased apoptosis | [5][12] |

| Pten+/- knockout mice | Endometrial tumors | N/A | Efficacy in delaying tumor progression | [5] |

| Pediatric Preclinical Testing Program (PPTP) solid tumor xenografts | Various pediatric solid tumors | 30 mg/kg daily for 5 days for 6 weeks | Modest antitumor activity as a single agent | [1] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the methodology to determine the IC₅₀ of GSK690693 against Akt isoforms.

Caption: Workflow for the in vitro kinase assay to determine GSK690693 potency.

Detailed Steps:

-

His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus.[11]

-

Activation is carried out with purified PDK1 to phosphorylate Thr308 and purified MK2 to phosphorylate Ser473.[11]

-

Activated Akt enzymes are incubated with various concentrations of GSK690693 at room temperature for 30 minutes.[11]

-

The kinase reaction is initiated by the addition of a substrate mix containing 5 nM to 15 nM Akt enzyme, 2 µM ATP, 0.15 µCi/µL [γ-³³P]ATP, 1 µM peptide substrate, 10 mM MgCl₂, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.[11]

-

The reaction is incubated for 45 minutes at room temperature.[11]

-

The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.[11]

-

After allowing the beads to settle for at least 5 hours, product formation is quantified using a Viewlux Imager.[11]

Cell Proliferation Assay

This protocol describes the methodology to assess the anti-proliferative effects of GSK690693 on tumor cell lines.

Detailed Steps:

-

Tumor cells (e.g., T47D, ZR-75-1, BT474) are plated in 96- or 384-well plates at a density that allows for logarithmic growth over a 3-day period.[11]

-

The cells are incubated overnight to allow for attachment.[11]

-

Cells are then treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubated for 72 hours.[11]

-

Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[11]

-

Data is analyzed using curve-fitting software to determine the IC₅₀ values.[11]

Safety and Handling

GSK690693 hydrochloride is toxic if swallowed.[6] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[6] Avoid breathing dust and prevent contact with skin and eyes.[6] In case of ingestion, a poison center or physician should be contacted immediately.[6]

Conclusion

GSK690693 hydrochloride is a well-characterized, potent pan-Akt inhibitor with significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. Its ability to effectively block the PI3K/Akt signaling pathway makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides essential information for researchers and drug development professionals working with this compound. Further investigation into its clinical efficacy, both as a single agent and in combination with other therapies, is ongoing.[13]

References

- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program | Semantic Scholar [semanticscholar.org]

- 3. Facebook [cancer.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 7. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

GSK 690 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on GSK 690 Hydrochloride, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its molecular characteristics, mechanism of action, and its impact on key signaling pathways. Furthermore, it offers detailed experimental protocols for researchers investigating its therapeutic potential.

Core Compound Data

This compound is a potent and selective small molecule inhibitor of LSD1, an enzyme critically involved in transcriptional regulation through histone demethylation.

| Property | Value | Reference |

| Molecular Weight | 405.92 g/mol | |

| Chemical Formula | C₂₄H₂₄ClN₃O | |

| CAS Number | 2436760-79-9 | |

| Mechanism of Action | Reversible inhibitor of LSD1 (KDM1A) |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by reversibly inhibiting the enzymatic activity of LSD1. LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark generally associated with transcriptional repression. By inhibiting LSD1, this compound leads to an accumulation of H3K4me2 at target gene promoters, altering gene expression.

Research indicates that the effects of this compound are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and Notch pathways. Inhibition of LSD1 by this compound can lead to the suppression of oncogenic pathways and the activation of tumor suppressor genes.

LSD1-Mediated Signaling Pathway

Caption: this compound inhibits LSD1, leading to altered histone methylation and modulation of downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., small cell lung cancer cell lines NCI-H69, NCI-H1417)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 10 µM. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.3 µM) for a specified time (e.g., 10 days).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine the effect of this compound on the binding of LSD1 to specific gene promoters.

Materials:

-

This compound

-

Cell line of interest

-

Formaldehyde (B43269) (37%)

-

Glycine

-

Cell lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Anti-LSD1 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with an anti-LSD1 antibody or control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA using a DNA purification kit.

-

Downstream Analysis: Analyze the purified DNA by qPCR or ChIP-seq to identify the genomic regions where LSD1 binding is altered by this compound treatment.

Experimental Workflow for Investigating this compound

Caption: A logical workflow for characterizing the cellular and molecular effects of this compound.

GSK690693 Hydrochloride: A Technical Guide to its Role in Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 hydrochloride is a potent and selective ATP-competitive pan-Akt kinase inhibitor. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various cancers, often driven by genetic mutations or epigenetic alterations.[1] While GSK690693 has been extensively studied for its anti-tumor properties through the direct inhibition of Akt and its downstream effectors, emerging evidence highlights the profound influence of the PI3K/Akt pathway on the epigenetic landscape. This technical guide provides an in-depth exploration of the role of GSK690693 in epigenetic research, detailing its mechanism of action, effects on key epigenetic regulators, and relevant experimental protocols.

Mechanism of Action: Bridging Cell Signaling and Epigenetics

GSK690693 exerts its primary effect by inhibiting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[2] This inhibition prevents the phosphorylation and subsequent activation of a multitude of downstream targets. Among these targets are key enzymes that directly modulate the epigenetic machinery, including DNA methyltransferases (DNMTs) and histone-modifying enzymes. By suppressing Akt activity, GSK690693 can indirectly influence DNA methylation patterns and histone modifications, thereby altering gene expression profiles that contribute to cellular phenotypes.

The PI3K/Akt pathway is known to regulate epigenetic modifiers, suggesting that its inhibition could be a strategic approach in cancer therapy.[3] For instance, Akt can phosphorylate and regulate the activity of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4]

Quantitative Data

The following tables summarize the inhibitory activity of GSK690693 against Akt isoforms and other kinases, as well as its anti-proliferative effects in various cancer cell lines.

Table 1: Inhibitory Activity of GSK690693 against Akt and Other Kinases

| Target | IC50 (nM) |

| Akt1 | 2 |

| Akt2 | 13 |

| Akt3 | 9 |

| PKA | 24 |

| PrkX | 5 |

| PKC isozymes | 2-21 |

| AMPK | 50 |

| DAPK3 | 81 |

Data sourced from MedchemExpress and Selleck Chemicals.[2][5]

Table 2: Anti-proliferative Activity of GSK690693 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | Breast Cancer | 72 |

| ZR-75-1 | Breast Cancer | 79 |

| BT474 | Breast Cancer | 86 |

| HCC1954 | Breast Cancer | 119 |

| MDA-MB-453 | Breast Cancer | 975 |

| LNCaP | Prostate Cancer | 147 |

Data sourced from Selleck Chemicals.[5]

Signaling Pathways and Epigenetic Regulation

The inhibition of Akt by GSK690693 initiates a cascade of events that can lead to significant changes in the epigenetic landscape. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: GSK690693 inhibits Akt, impacting key epigenetic regulators.

This diagram illustrates how GSK690693, by inhibiting Akt, can influence the activity of DNMT1, EZH2, and KDM5A, thereby modulating DNA methylation and histone modifications that are critical for gene expression regulation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of GSK690693 in epigenetic research.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to assess the inhibition of Akt activity by measuring the phosphorylation status of its downstream targets.

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with GSK690693 at various concentrations (e.g., 0.1 to 10 µM) for a specified duration (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), phosphorylated GSK3β (Ser9), phosphorylated FOXO1 (Thr24), or other relevant targets overnight at 4°C. Also, probe for total Akt, GSK3β, and FOXO1 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western Blot Analysis.